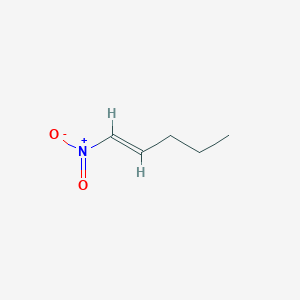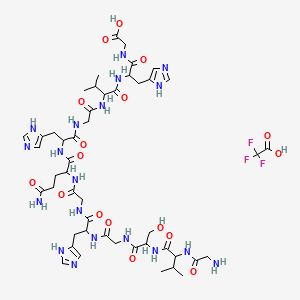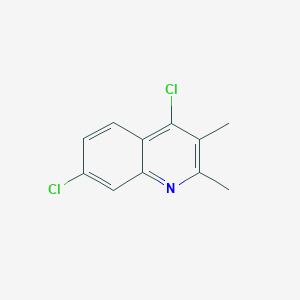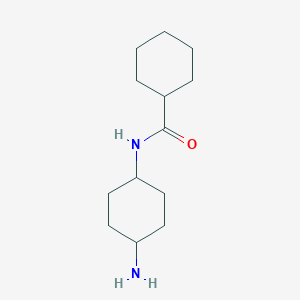
N-(4-Aminocyclohexyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminocyclohexyl)cyclohexanecarboxamide: is an organic compound with the molecular formula C₁₃H₂₄N₂O. This compound features a cyclohexane ring substituted with an amino group and a carboxamide group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize N-(4-Aminocyclohexyl)cyclohexanecarboxamide involves the reductive amination of cyclohexanone with cyclohexylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions to facilitate the formation of the amine.
-
Amidation Reaction: : Another route involves the amidation of cyclohexanecarboxylic acid with 4-aminocyclohexanol. This reaction can be catalyzed by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-(4-Aminocyclohexyl)cyclohexanecarboxamide can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidative conditions.
-
Reduction: : The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents and conditions used.
-
Substitution: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry
N-(4-Aminocyclohexyl)cyclohexanecarboxamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits.
Biology
In biological research, this compound is used to study the interactions of amine-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar amines in biological systems.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further investigation in drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its amine functionality allows it to act as a curing agent or cross-linker in polymerization reactions, enhancing the mechanical properties of the resulting materials.
Mechanism of Action
The mechanism by which N-(4-Aminocyclohexyl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. In neurological applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways and altering neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with similar reactivity but lacking the carboxamide group.
Cyclohexanecarboxamide: Contains the carboxamide group but lacks the amino functionality.
4-Aminocyclohexanol: Contains the amino group but has a hydroxyl group instead of the carboxamide.
Uniqueness
N-(4-Aminocyclohexyl)cyclohexanecarboxamide is unique due to the presence of both the amino and carboxamide groups on a cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile in various applications.
Properties
Molecular Formula |
C13H24N2O |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C13H24N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h10-12H,1-9,14H2,(H,15,16) |
InChI Key |
QKEQZFVJHTVITP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


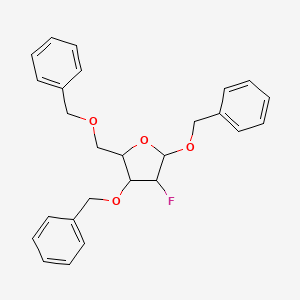
![4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12108953.png)
![10,13-Dibromodibenzo[a,c]phenazine](/img/structure/B12108960.png)
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12108967.png)
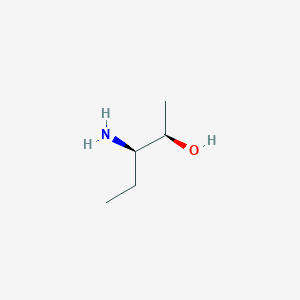
![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)
![Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)
